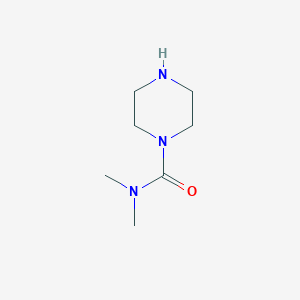

n,n-Dimethylpiperazine-1-carboxamide

Overview

Description

N,N-Dimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpiperazine-1-carboxamide typically involves the reaction of piperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications of N,N-Dimethylpiperazine-1-Carboxamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its molecular formula is C7H15N3O, and it has a molecular weight of 157.21 g/mol .

Chemical Applications

This compound serves as a building block in synthesizing more complex molecules. It can be used to create N-arylpiperazine-1-carboxamide derivatives, which have applications as androgen receptor (AR) antagonists .

Biological Applications

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. N,N-dimethylpiperazine-1-sulfonamide derivatives have been investigated as multifunctional antioxidants for treating age-related diseases .

Medical Applications

Ongoing research explores the potential of this compound as a pharmaceutical agent. N-Arylpiperazine-1-carboxamide derivatives have shown promise as orally active nonsteroidal androgen receptor antagonists, potentially useful in treating prostate cancer .

Industrial Applications

This compound is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The furan ring can be oxidized using agents like hydrogen peroxide or potassium permanganate to form furan derivatives.

- Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The piperazine moiety can undergo nucleophilic substitution reactions using nucleophiles like amines or thiols under basic or acidic conditions.

Safety and Hazards

Mechanism of Action

The mechanism of action of N,N-Dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

1,4-Dimethylpiperazine: Another piperazine derivative with similar structural features but different functional groups.

N,N’-Dimethylpiperazine: A compound with two dimethyl groups attached to the piperazine ring.

Uniqueness

N,N-Dimethylpiperazine-1-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biological Activity

n,n-Dimethylpiperazine-1-carboxamide, a compound with significant biological implications, has garnered attention in various fields of research, including pharmacology and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring with two methyl groups attached to one nitrogen atom and a carboxamide functional group. This structure is critical for its biological activity, influencing its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby altering metabolic pathways. For instance, it affects the photosynthetic electron transport chain in plants by interfering with the Hill reaction at the Photosystem II level.

- Reactive Oxygen Species (ROS) Induction : Research indicates that derivatives of piperazine can induce ROS accumulation, particularly in fungal species like Candida albicans, leading to fungicidal effects .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Fungicidal Activity : A study screened a library of compounds for fungicidal properties, identifying piperazine derivatives that significantly increased ROS levels in Candida albicans. The study linked these effects to structural features within the compounds, emphasizing the importance of substituents on the phenyl group .

- Photosynthetic Inhibition : Research demonstrated that 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide inhibited photosynthesis by disrupting key biochemical processes within plants. This disruption was linked to alterations in chlorophyll fluorescence and growth inhibition.

- Conformational Studies : NMR spectroscopy studies have revealed insights into the conformational behavior of piperazine derivatives, indicating that structural variations can significantly impact their biological activity and interaction dynamics .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Contains dichlorophenyl substitution | Inhibits photosynthesis; interacts with multiple biochemical pathways |

| This compound | Lacks additional substituents | Simpler reactivity; potential for diverse applications |

| 4-(4-Fluorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Substituted with fluorine | May exhibit distinct pharmacological properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via fragment-based coupling reactions. For instance, a 44% yield was achieved by reacting 4-Carboxybenzaldehyde with N,N-Dimethylpiperazine-1-carboxamide in the presence of coupling agents, followed by purification using normal-phase chromatography . Reaction optimization often involves adjusting solvent systems (e.g., DMF under inert atmosphere), stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio of aldehyde to amine), and temperature control during reflux .

Q. How is N,N-Dimethylpiperazine-1-carboxamide characterized using spectroscopic and chromatographic techniques?

- Methodology :

- UHPLC-MS : Confirms molecular weight (e.g., m/z 290 [M+H]⁺) and purity (>98%) .

- NMR Spectroscopy : Key signals include δ 2.83 ppm (singlet for dimethyl groups) and δ 3.16–3.77 ppm (piperazine ring protons) in H NMR, with carbonyl carbons appearing at δ 168.85 ppm in C NMR .

- Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities, particularly for hydrogen bonding or stereochemistry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, NBO) predict the electronic properties and reactivity of N,N-Dimethylpiperazine-1-carboxamide?

- Methodology :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For piperazine derivatives, the carboxamide group often exhibits high electron density, making it reactive toward electrophiles .

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* or n→π*) stabilizing the piperazine ring .

- Molecular Electrostatic Potential (MESP) : Maps surface charge distribution, highlighting regions prone to hydrogen bonding (e.g., carbonyl oxygen) .

Q. What crystallographic challenges arise in resolving N,N-Dimethylpiperazine-1-carboxamide’s structure, and how are they addressed?

- Methodology :

- Twinned Data Refinement : SHELXL handles twinning by refining against merged datasets and applying Flack parameter analysis to determine absolute configuration .

- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds between carboxamide groups), crucial for understanding packing motifs .

Q. How does N,N-Dimethylpiperazine-1-carboxamide interact with biological targets, and what assays validate its activity?

- Methodology :

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptor binding) quantify affinity using tritiated ligands like H-Spiperone .

- Enzyme Inhibition Assays : Measure IC values via fluorescence-based or colorimetric methods (e.g., nitroblue tetrazolium for oxidoreductases) .

Q. Data Contradiction and Validation

Q. How can conflicting NMR or crystallographic data for N,N-Dimethylpiperazine-1-carboxamide derivatives be resolved?

- Methodology :

- Cross-Validation : Compare experimental H NMR shifts with computed values (DFT-optimized structures) to identify outliers .

- Multi-Technique Consensus : Pair X-ray diffraction with IR spectroscopy to confirm functional group assignments (e.g., carbonyl stretch at ~1650 cm) .

Q. What discrepancies exist between computational predictions and experimental reactivity outcomes?

- Methodology :

- Reactivity Audits : Test predicted nucleophilic sites (e.g., piperazine nitrogen) via alkylation or acylation reactions under controlled conditions .

- Solvent Effects : Re-run DFT simulations incorporating solvent models (e.g., PCM for DMF) to align theoretical and experimental yields .

Q. Methodological Best Practices

Q. What purification strategies maximize yield and purity for N,N-Dimethylpiperazine-1-carboxamide?

- Methodology :

- Chromatography : Use silica gel columns with methanol/ammonium hydroxide gradients to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility profiles .

Q. How are stability and storage conditions determined for this compound?

- Methodology :

Properties

IUPAC Name |

N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFYMWXCIWIHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351897 | |

| Record name | n,n-dimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-78-7 | |

| Record name | n,n-dimethylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41340-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.